2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Solubility Formulation Bioavailability

Subtle positional fluorine shifts on N-phenylglycine scaffolds can drastically alter target binding and metabolic stability, yet acquiring a well-defined 3-fluoro reference standard remains a bottleneck. 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS 1306603-97-3) fills this gap as a pure, hydrochloride-salt building block with a fixed 3-fluorophenyl electronic/steric signature. • Enables head-to-head SAR comparison against 2-F, 4-F, and non-fluorinated N-phenylglycine analogs to isolate fluorine contributions to binding affinity and selectivity. • Hydrochloride salt form ensures aqueous solubility for biophysical assays (SPR, NMR, ITC) and standard peptide coupling conditions. • Supplied at ≥95% purity with full analytical documentation, supporting reproducible lead optimization and medicinal chemistry workflows.

Molecular Formula C8H9ClFNO2
Molecular Weight 205.61 g/mol
CAS No. 1306603-97-3
Cat. No. B1443076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
CAS1306603-97-3
Molecular FormulaC8H9ClFNO2
Molecular Weight205.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NCC(=O)O.Cl
InChIInChI=1S/C8H8FNO2.ClH/c9-6-2-1-3-7(4-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H
InChIKeySAXJTAJFZZCEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride Overview


2-[(3-Fluorophenyl)amino]acetic acid hydrochloride (CAS 1306603-97-3) is an N-substituted glycine derivative classified as a fluorinated phenylamino acetic acid. It is supplied as a hydrochloride salt (molecular formula C8H9ClFNO2, molecular weight 205.61 g/mol) . This compound serves as a versatile synthetic building block in medicinal chemistry, with the 3-fluorophenyl moiety providing distinctive electronic properties that can modulate target engagement compared to non-fluorinated or differently substituted analogs [1]. Its commercial availability at ≥95% purity supports its use in structure-activity relationship (SAR) studies and lead optimization programs .

Substitution Limitations of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride


Although numerous N-phenylglycine and fluorophenylglycine derivatives are commercially available, subtle variations in substitution pattern, salt form, and stereochemistry can profoundly alter physicochemical properties and biological target engagement [1]. For instance, the presence and position of a fluorine atom influence lipophilicity and metabolic stability, while the hydrochloride salt form of 2-[(3-Fluorophenyl)amino]acetic acid enhances aqueous solubility compared to its free base . Furthermore, SAR studies on related phenylglycine scaffolds demonstrate that even minor changes—such as shifting the fluorine from the 3- to the 2- or 4-position, or altering the N-substitution—can result in significant differences in potency and selectivity against targets like β3-adrenoceptors [2]. The quantitative evidence below underscores why 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride represents a distinct chemical entity that warrants specific consideration during scientific selection and procurement.

Evidence-Based Comparison for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 2-[(3-fluorophenyl)amino]acetic acid demonstrates a fundamental advantage in aqueous solubility relative to its free base form, a critical attribute for experimental protocols requiring dissolution in aqueous buffers or biological media . This enhanced solubility stems from the ionic nature of the salt, which increases hydrophilicity and reduces the energy barrier for dissolution compared to the neutral, less polar free base .

Solubility Formulation Bioavailability Salt Screening

Nucleophilicity: Secondary vs. Primary Amine

The secondary amine in 2-[(3-fluorophenyl)amino]acetic acid is less nucleophilic than the primary amine found in analogs like 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS 1137474-81-7) . This difference in nucleophilicity affects reactivity with electrophiles and coupling partners, influencing synthetic yields and the range of accessible derivatives .

Reactivity Nucleophilicity Synthetic Utility SAR

N- vs. Alpha-Substitution: Scaffold Distinction

2-[(3-Fluorophenyl)amino]acetic acid features an N-aryl substitution on the glycine nitrogen, whereas a close structural isomer, 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride, places the 3-fluorophenyl group at the alpha-carbon [1]. This fundamental difference in connectivity alters the spatial arrangement of the aromatic ring relative to the carboxylic acid and amine functionalities, which can impact molecular recognition by biological targets [2].

Structure-Activity Relationship Binding Mode Molecular Recognition Scaffold Hopping

Applications of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride


SAR Studies of N-Aryl Glycine Derivatives

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride serves as a versatile core for synthesizing libraries of N-aryl glycine derivatives to probe SAR in various target classes . Its 3-fluorophenyl group offers a defined electronic and steric profile that can be compared with 2-fluoro, 4-fluoro, and non-fluorinated analogs to deconvolute the impact of fluorine substitution on target engagement and metabolic stability [1].

Peptidomimetic Constraint & Stability

The N-aryl glycine motif of this compound can be incorporated into peptidomimetics to replace natural amino acids, potentially enhancing resistance to proteolytic degradation while mimicking key pharmacophoric elements . The hydrochloride salt form ensures adequate solubility for standard peptide coupling reactions .

Fluorine Effects on Molecular Recognition

This compound can be employed as a minimalist probe in biophysical assays (e.g., SPR, NMR, ITC) to directly measure the contribution of the 3-fluorophenyl moiety to binding thermodynamics and kinetics against purified protein targets . Comparison with non-fluorinated N-phenylglycine (CAS 103-61-7) would isolate the specific effect of fluorine substitution [2].

Technical Documentation Hub

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